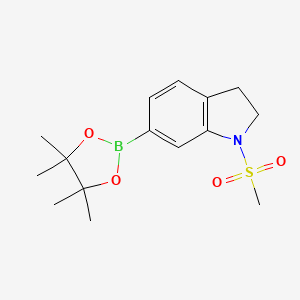

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

Description

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a boronic ester-functionalized indoline derivative. Its structure features a methylsulfonyl group at the 1-position and a pinacol boronate ester at the 6-position of the indoline scaffold. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the versatility of the boronic ester group .

Properties

Molecular Formula |

C15H22BNO4S |

|---|---|

Molecular Weight |

323.2 g/mol |

IUPAC Name |

1-methylsulfonyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroindole |

InChI |

InChI=1S/C15H22BNO4S/c1-14(2)15(3,4)21-16(20-14)12-7-6-11-8-9-17(13(11)10-12)22(5,18)19/h6-7,10H,8-9H2,1-5H3 |

InChI Key |

ROLVJSPZFFLFNY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCN3S(=O)(=O)C)C=C2 |

Origin of Product |

United States |

Preparation Methods

Sulfonylation of Indoline Nitrogen

The methylsulfonyl group is introduced by reacting the indoline nitrogen with methylsulfonyl chloride or a suitable sulfonylating agent under basic conditions. This step ensures the formation of the N-methylsulfonyl indoline intermediate, which is crucial for the compound’s biological activity and chemical stability.

Borylation at the 6-Position

The key step involves installing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group (pinacol boronate ester) at the 6-position of the indoline ring. This is generally achieved via:

- Iridium-catalyzed C–H borylation: Direct borylation of the aromatic C–H bond at the 6-position using bis(pinacolato)diboron (B2pin2) and an iridium catalyst under mild conditions (room temperature to 80°C). This method offers regioselectivity and good yields.

- Palladium-catalyzed cross-coupling: Using a halogenated intermediate (e.g., 6-bromoindoline derivative), the boronate ester is introduced via Suzuki-Miyaura coupling with bis(pinacolato)diboron in the presence of a palladium catalyst, base, and appropriate solvents.

Representative Reaction Conditions

| Step | Reagents & Catalysts | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Sulfonylation | Methylsulfonyl chloride, base (e.g., triethylamine) | Dichloromethane or similar | 0–25°C | 2–4 h | 85–95 | Anhydrous conditions preferred |

| Borylation (Ir-catalyzed) | B2pin2, Ir catalyst (e.g., [Ir(cod)(OMe)]2), ligand | 1,4-Dioxane or THF | 25–80°C | 12–24 h | 60–75 | Regioselective C–H borylation |

| Borylation (Pd-catalyzed) | Pd(PPh3)4, B2pin2, NaOH or KOAc | THF/H2O mixture | 70–75°C | Overnight | 70–82 | Requires halogenated precursor |

Purification

After the reaction completion, the mixture is typically subjected to:

- Extraction with ethyl acetate.

- Washing with brine.

- Drying over anhydrous sodium sulfate.

- Concentration under reduced pressure.

- Flash chromatography on silica gel using petroleum ether/ethyl acetate mixtures to isolate the pure product.

Experimental Data Summary

| Parameter | Value/Condition |

|---|---|

| Molecular Weight | ~321.2 g/mol |

| Key Intermediate | 6-bromoindoline derivative |

| Catalyst Examples | Pd(PPh3)4, Iridium complexes |

| Solvents Used | Tetrahydrofuran (THF), 1,4-Dioxane, Dichloromethane |

| Bases Used | Sodium hydroxide (2 M), Potassium acetate, Triethylamine |

| Temperature Range | 0°C to 80°C |

| Reaction Time | 2 h to overnight (12–24 h) |

| Typical Yields | 60–95% depending on step |

Research Findings and Notes

- Catalyst choice and reaction conditions critically influence regioselectivity and yield. Iridium-catalyzed borylation offers direct C–H activation with fewer steps but may require longer reaction times. Palladium-catalyzed Suzuki-Miyaura coupling is highly efficient when halogenated precursors are available.

- Solvent purity and inert atmosphere (argon or nitrogen) are essential to prevent catalyst deactivation and side reactions.

- Sequential addition of solvents and co-solvents during formulation (e.g., DMSO master liquid followed by PEG300, Tween 80, and water) is crucial for achieving clear solutions when preparing stock solutions for biological assays.

- Purification by flash chromatography remains the standard to achieve high purity, with petroleum ether/ethyl acetate mixtures as eluents.

- The methylsulfonyl group enhances the compound’s solubility and potential biological activity, while the boronate ester moiety enables further functionalization via cross-coupling reactions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents | Conditions | Outcome | Yield (%) |

|---|---|---|---|---|---|

| 1 | N-Sulfonylation | Methylsulfonyl chloride, base | 0–25°C, 2–4 h | N-methylsulfonyl indoline | 85–95 |

| 2 | Halogenation (if needed) | Brominating agent | Room temp | 6-bromoindoline intermediate | ~80 |

| 3 | Borylation (Pd-catalyzed) | Pd(PPh3)4, B2pin2, NaOH | 70–75°C, overnight | 6-boronate ester indoline | 70–82 |

| or | Borylation (Ir-catalyzed) | Ir catalyst, B2pin2 | 25–80°C, 12–24 h | Direct C–H borylation product | 60–75 |

| 4 | Purification | Silica gel chromatography | Petroleum ether/ethyl acetate | Pure target compound | — |

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can undergo reduction reactions to remove the sulfonyl group.

Substitution: The boronic ester group can participate in substitution reactions, particularly in cross-coupling reactions like the Suzuki-Miyaura reaction.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Indoline derivatives without the sulfonyl group.

Substitution: Various substituted indoline derivatives depending on the reactants used.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C13H20BNO4S

- Molecular Weight : 297.18 g/mol

- IUPAC Name : 1-(methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline

- CAS Number : 1420297-13-7

The compound consists of an indoline core substituted with a methylsulfonyl group and a dioxaborolane moiety. This unique combination allows for diverse interactions in biological systems and materials.

Medicinal Chemistry

This compound has been studied for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dioxaborolane group may enhance the compound's ability to target specific cellular pathways involved in tumor growth and metastasis.

- Neuroprotective Effects : Studies have suggested that derivatives of indoline can protect neuronal cells from oxidative stress and apoptosis. The methylsulfonyl group may contribute to these protective effects by modulating inflammatory responses.

Materials Science

The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for:

- Enhanced Mechanical Properties : The unique structure can improve the mechanical strength and thermal stability of polymers. This is particularly useful in developing advanced materials for aerospace and automotive applications.

- Optoelectronic Devices : The compound's electronic properties make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transfer can enhance the efficiency of these devices.

Anticancer Research

A study published in a peer-reviewed journal examined the effects of various indoline derivatives on human cancer cell lines. The results showed that compounds similar to this compound induced apoptosis in breast and prostate cancer cells through the activation of caspase pathways. The study highlighted the importance of structural modifications in enhancing anticancer activity.

Polymer Composite Development

In another study focusing on materials science applications, researchers synthesized a series of polymer composites incorporating boron-containing compounds. The mechanical testing revealed that composites with this compound exhibited significantly improved tensile strength compared to traditional polymers. This enhancement was attributed to the strong intermolecular interactions facilitated by the dioxaborolane structure.

Mechanism of Action

The mechanism of action of 1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. The methylsulfonyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include indoline and indole derivatives with variations in substituent position and functional groups. A comparative analysis is provided below:

Table 1: Structural and Functional Comparison

*Note: CAS 1132944-44-5 corresponds to the 5-boronate isomer; the 6-boronate analog is inferred from related data .

Key Observations :

- Substituent Electronic Effects : The methylsulfonyl group in the target compound is strongly electron-withdrawing, which may stabilize the boronate group and modulate reactivity in cross-coupling reactions compared to electron-donating groups like methyl or acetyl .

- Positional Isomerism : Boronate placement at the 6-position (vs. 4- or 5-position) influences steric accessibility and conjugation patterns, affecting coupling efficiency .

Physicochemical Properties

Table 2: Physical Properties and Spectral Data

*Dec. = decomposition; data inferred from structurally similar compounds .

Key Observations :

- Thermal Stability : The target compound likely decomposes above 80°C, consistent with thermally sensitive boronate esters .

- Spectral Consistency : The $^{11}\text{B-NMR}$ chemical shift (~30 ppm) is characteristic of pinacol boronate esters, confirming successful installation .

Commercial Availability and Pricing

- Target Compound: Limited commercial availability; inferred pricing from analogs (e.g., 1-methyl-6-boronate indoline at ~JPY 30,200/250mg) suggests high cost due to specialized synthesis .

- Analogs : Widely available (e.g., 1-methyl-4-boronate indole at ~JPY 75,400/1g) .

Biological Activity

1-(Methylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an indoline core with a methylsulfonyl group and a dioxaborolane moiety. This configuration is believed to contribute to its biological activity.

- Molecular Formula : C₁₃H₁₈BNO₄S

- Molecular Weight : 300.15 g/mol

- CAS Number : 1428329-80-9

Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising anticancer activities. In particular:

- Mechanism of Action : The compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. Studies have shown that it can selectively target tumorigenic cells without affecting non-tumorigenic cells at specific concentrations (10 µM) .

Anti-inflammatory Effects

The presence of the methylsulfonyl group suggests potential anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .

Case Studies and Research Findings

A series of studies have investigated the biological effects of related compounds:

- Growth Inhibition in Cancer Models :

- Cell Migration and Invasion Assays :

- Pharmacokinetic Studies :

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.